molecular formula C8H6N2O3 B2655281 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one CAS No. 120035-90-7

5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one

Cat. No.: B2655281
CAS No.: 120035-90-7
M. Wt: 178.147
InChI Key: WAVMOUMHFJLVIA-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that contains both an oxadiazole ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carbonyl compounds. One common method is the reaction of 4-hydroxybenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and solvents such as dichloromethane or acetonitrile being commonly used.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, reduced oxadiazole derivatives from reduction, and halogenated phenyl derivatives from substitution reactions.

Scientific Research Applications

5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, while the oxadiazole ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, thereby modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenyl derivatives: Compounds like 4-hydroxyphenylacetic acid and 4-hydroxyphenylbutanone share the hydroxyphenyl group but differ in their overall structure and properties.

    Oxadiazole derivatives: Compounds such as 3,5-diphenyl-1,3,4-oxadiazole and 2-amino-5-mercapto-1,3,4-oxadiazole have the oxadiazole ring but differ in their substituents and applications.

Uniqueness

5-(4-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is unique due to the combination of the hydroxyphenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-6-3-1-5(2-4-6)7-9-10-8(12)13-7/h1-4,11H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVMOUMHFJLVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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